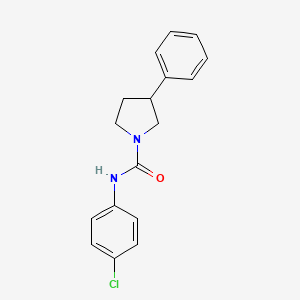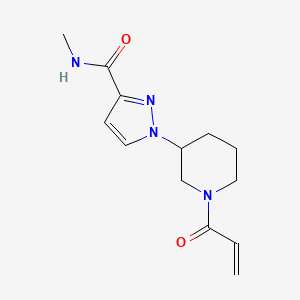
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a member of the pyrazole class of compounds and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in cells. It has been shown to interact with a number of different proteins, including ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline. It has also been shown to inhibit the production of inflammatory cytokines and to regulate the growth and differentiation of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide in scientific research is its ability to modulate a wide range of signaling pathways. This makes it a versatile tool for studying various aspects of cell biology and physiology. However, one limitation of using N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide. One potential area of study is the development of more specific and potent analogs of N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide that can be used to probe the function of specific signaling pathways. Another potential area of study is the use of N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide as a therapeutic agent for the treatment of various diseases, including neurological disorders and cancer. Overall, N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide is a promising compound that has the potential to be a valuable tool in scientific research.
Synthesemethoden
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-(1-prop-2-enoylpiperidin-3-yl)hydrazine with methyl isocyanate. The resulting product can then be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell growth and differentiation.
Eigenschaften
IUPAC Name |
N-methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-12(18)16-7-4-5-10(9-16)17-8-6-11(15-17)13(19)14-2/h3,6,8,10H,1,4-5,7,9H2,2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXXUCXBBXGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)


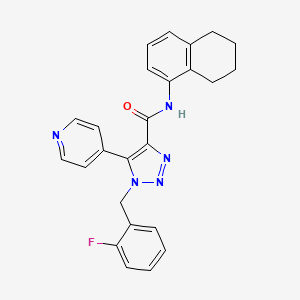

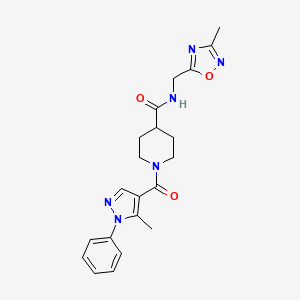

![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)
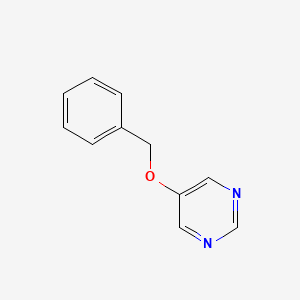
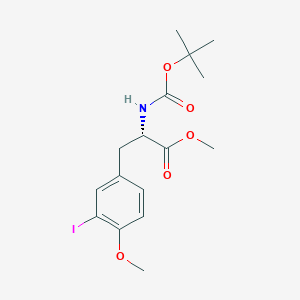
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)
